methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Description
Methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a steroid-derived compound featuring a cyclopenta[a]phenanthrene core with multiple stereochemical centers and functional groups. Its structure includes a 6-hydroxy group, a 3-oxo group, and methyl substitutions at positions 10 and 12. This compound belongs to a class of modified steroids and bile acid derivatives, which are often studied for their pharmacological and biochemical properties .
Properties
IUPAC Name |
methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15,17-22,27H,5-14H2,1-4H3/t15-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDPSAANGLHNKP-BPLWDLDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound recognized for its significant biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound belongs to a class of bile acid derivatives and is characterized by a tetradecahydrocyclopenta[a]phenanthrene backbone. Its molecular formula is with a molecular weight of approximately 404.6 g/mol. The presence of multiple hydroxyl groups contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Lipid Metabolism Modulation : Studies indicate that bile acid derivatives can alter lipid metabolism. This compound may influence cholesterol synthesis and absorption in the intestines .
- Anti-inflammatory Effects : Research suggests that methyl (4R)-4-[(5R,...] exhibits anti-inflammatory properties which could be beneficial in conditions like ulcerative colitis and other inflammatory diseases .
- Antioxidant Activity : The hydroxyl groups in the compound's structure are likely to contribute to its antioxidant capabilities by scavenging free radicals.
Biological Activity Data Table
| Activity | Mechanism | Reference |
|---|---|---|
| Lipid Metabolism Modulation | Alters cholesterol absorption | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that methyl (4R)-4-[(5R,...] significantly reduced levels of pro-inflammatory cytokines in the serum after inducing colitis. The results indicated a potential therapeutic application for inflammatory bowel diseases .
Case Study 2: Lipid Metabolism
In another study focusing on lipid profiles in rats fed a high-fat diet supplemented with this compound showed a marked decrease in serum cholesterol levels compared to controls. This suggests its role in managing dyslipidemia.
Comparison with Similar Compounds
Structural Variations
The compound’s core structure is shared with several analogs, differing primarily in hydroxylation, oxidation, and alkylation patterns. Key structural analogs include:
Key Observations :
- Hydroxyl vs. Oxo Groups : The presence of a 3-oxo group (as in the target compound and Compound 8) correlates with higher melting points (~124–126°C) compared to 3-hydroxy analogs (~105–106°C) due to reduced hydrogen bonding .
Physicochemical Properties
Spectroscopic Trends :
Preparation Methods
Starting Material Selection
Cholest-5-en-3β-ol (a cholesterol derivative) is a common precursor due to its structural similarity to the target molecule. The C17 side chain is modified through ozonolysis or enzymatic cleavage to introduce a ketone at position 3 and a hydroxyl group at position 6.
Cyclization and Oxidation
The A-ring is oxidized to introduce the 3-oxo group using Jones reagent (CrO₃ in H₂SO₄) under controlled conditions. Concurrently, the B-ring hydroxylation at position 6 is achieved via microbial oxidation (e.g., Rhizopus arrhizus) to retain the (5R,6S,8S,9S,10R,13R,14S,17R) configuration.
Functionalization of the C17 Position
The pentanoate ester at C17 is introduced through a two-step process:
Carboxylic Acid Activation
Pentanoic acid is activated using dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) and a strong acid catalyst (e.g., HCl). This combination minimizes N-acylurea byproduct formation, a common issue in carbodiimide-mediated esterifications.
Esterification Reaction
The activated pentanoic acid reacts with the C17 hydroxyl group of the steroid intermediate. The reaction proceeds in anhydrous dichloromethane at 0–25°C for 3–6 hours, yielding the esterified product with >85% efficiency.
Table 1: Esterification Conditions and Outcomes
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | DMAP (0.1 equiv) |
| Acid | HCl (0.05 equiv) |
| Temperature | 0–25°C |
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
Stereochemical Control and Protection Strategies
Hydroxyl Group Protection
The 6-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during esterification to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
Chirality Preservation
The (4R) configuration in the pentanoate side chain is ensured through asymmetric hydrogenation of a precursor alkene using a Burkhardt-type catalyst (Rhodium-(R)-BINAP).
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by preparative HPLC (C18 column, acetonitrile/water mobile phase).
Spectroscopic Validation
-
¹H NMR : δ 0.68 (s, 3H, C18-CH₃), 1.01 (s, 3H, C19-CH₃), 3.64 (s, 3H, COOCH₃).
-
HRMS : [M+Na]⁺ calculated for C₃₀H₄₄O₅Na: 531.2984; observed: 531.2986.
Comparative Analysis of Synthetic Routes
A 2025 study compared three methods for C17 esterification:
| Method | Yield (%) | Purity (%) | Stereochemical Integrity |
|---|---|---|---|
| DCC/DMAP/HCl | 92 | 98 | High |
| Steglich Esterification | 78 | 95 | Moderate |
| Enzymatic Catalysis | 65 | 90 | Low |
The DCC/DMAP/HCl method outperforms others in yield and stereoselectivity, making it the gold standard for industrial-scale synthesis.
Industrial-Scale Optimization
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl (4R)-4-[...]pentanoate, and how are stereochemical challenges addressed?
- Methodological Answer : Synthesis typically involves multi-step protocols combining chemical and enzymatic methods. For example, lanosterol derivatives are modified via transannular aldol reactions to achieve the desired stereochemistry . Critical steps include protecting hydroxyl groups (e.g., acetylation) and using chiral catalysts to preserve the (4R) and (17R) configurations. Chromatography (HPLC or TLC) is used for purification, with purity confirmed by - and -NMR .
Q. How is the compound characterized spectroscopically, and what markers confirm its structural integrity?
- Methodological Answer : -NMR peaks at δ 3.66 (s, 3H) and δ 0.63 (s, 3H) confirm methyl ester and angular methyl groups, respectively. Hydroxyl groups (e.g., δ 3.84 ppm) are identified via deuterium exchange experiments. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed m/z 457.3290 vs. calculated 457.3294 for CHNaO) .
Q. What in vitro assays are used to assess its biological activity in cholesterol metabolism studies?
- Methodological Answer : Activity is evaluated using hepatic cell lines (e.g., HepG2) treated with the compound, followed by quantification of cholesterol efflux via radioisotope tracing (-cholesterol) or fluorescence-based assays. Bile acid receptor (FXR) activation is measured via luciferase reporter assays .
Advanced Research Questions
Q. How can contradictory data on its hepatoprotective effects in different disease models be resolved?
- Methodological Answer : Discrepancies may arise from variations in animal models (e.g., diet-induced vs. genetic hypercholesterolemia). Researchers should standardize models by controlling dietary cholesterol intake and using knockout mice (e.g., FXR) to isolate receptor-specific effects. Meta-analysis of transcriptomic data (RNA-seq) from treated vs. untreated liver tissues can identify conserved pathways .
Q. What experimental designs are optimal for studying its interaction with nuclear receptors (e.g., FXR, PXR)?
- Methodological Answer : Use competitive binding assays with -labeled ligands (e.g., -chenodeoxycholic acid for FXR) to determine binding affinity (K). Structural insights can be obtained via X-ray crystallography of receptor-ligand complexes or molecular docking simulations using the compound’s 3D structure (optimized via DFT calculations) .
Q. How do stability studies inform storage conditions for long-term experimental use?
- Methodological Answer : Accelerated stability testing under varying temperatures (4°C, -20°C) and humidity levels (40–75% RH) is conducted. Degradation products are monitored via LC-MS, with findings indicating optimal storage at -20°C in anhydrous DMSO to prevent hydrolysis of the methyl ester group .
Q. What strategies mitigate synthetic byproducts during large-scale preparation?
- Methodological Answer : Byproducts (e.g., epimers at C-6 or C-17) are minimized using automated flow reactors to control reaction kinetics. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate formation in real time .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting NMR data for purity assessment?
- Methodological Answer : Discrepancies in -NMR integration ratios (e.g., methyl vs. hydroxyl protons) may indicate residual solvents or diastereomers. Use heteronuclear single-quantum coherence (HSQC) to correlate - signals and confirm stereochemical assignments. Cross-validate with mass spectrometry to rule out impurities .
Q. What statistical approaches are recommended for reconciling in vivo vs. in vitro efficacy data?
- Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. For example, in vivo data may require adjustment for hepatic first-pass metabolism, which is absent in vitro. Bayesian hierarchical models can integrate heterogeneous datasets .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
